

Pirnabine: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirnabine (SP-304) is a synthetic cannabinoid receptor ligand that has been investigated for its therapeutic potential, notably in the treatment of glaucoma. As a modulator of the endocannabinoid system, its interaction with cannabinoid receptors 1 (CB1) and 2 (CB2) forms the basis of its pharmacological activity. This technical guide provides a comprehensive overview of the chemical structure of **Pirnabine**, outlines a putative synthetic route based on related compounds, and describes its mechanism of action through the canonical cannabinoid receptor signaling pathways. All quantitative data are summarized for clarity, and a detailed visualization of the signaling cascade is provided.

Chemical Structure and Identification

Pirnabine, systematically named (3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate, is classified as a 2,2-dimethyl-1-benzopyran derivative.[1] Its core structure consists of a dibenzopyran ring system, which is a common feature among many classical cannabinoids.

Table 1: Chemical and Physical Properties of **Pirnabine**



Identifier	Value	Reference
IUPAC Name	(3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate	[2]
Synonyms	Pirnabin, SP-304	[1]
CAS Number	19825-63-9	[1][2][3]
Molecular Formula	C19H24O3	[1][3]
Molar Mass	300.398 g·mol⁻¹	[2]
SMILES	CC1CCC2=C(C1)C1=C(OC2(C)C)C=C(C)C=C1OC(C)=O	[1]
InChI	InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3	[1][2]
InChlKey	AADNQNOXNWEYHS- UHFFFAOYSA-N	[1][2]

Synthesis of Pirnabine

While specific, detailed experimental protocols for the synthesis of **Pirnabine** are not readily available in the public domain, a plausible synthetic route can be inferred from the general synthesis of similar cannabinoid acetates, such as THC-O-acetate. The synthesis would likely involve the acetylation of the corresponding phenolic precursor.

Putative Experimental Protocol

Objective: To synthesize (3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate (**Pirnabine**) from its phenolic precursor.

Materials:

• 3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol



- · Acetic anhydride
- Pyridine (or another suitable base)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Dissolution: Dissolve the phenolic precursor, 3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol, in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Acetylation: Add a suitable base, such as pyridine, to the solution. Cool the reaction mixture in an ice bath and slowly add acetic anhydride dropwise.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure



Pirnabine.

 Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

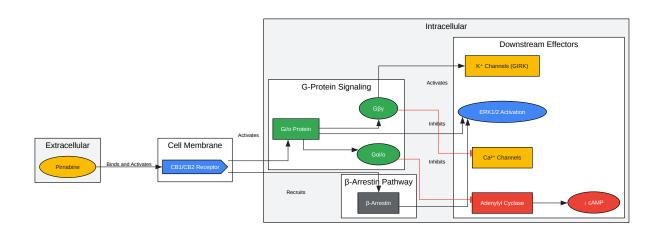
Mechanism of Action: Cannabinoid Receptor Signaling

Pirnabine functions as a synthetic cannabinoid receptor ligand, exerting its effects by modulating the activity of CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like **Pirnabine**, initiate a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of the activated receptor to inhibitory G-proteins of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βy-subunits of the G-protein can modulate the activity of various ion channels, such as inhibiting N-type and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), through mechanisms that can be either G-protein-dependent or β-arrestin-mediated.





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Caption: General signaling pathway of cannabinoid receptors activated by an agonist like **Pirnabine**.

Conclusion

Pirnabine is a synthetic cannabinoid with a well-defined chemical structure. While specific details of its synthesis are not publicly disclosed, established methods for the acetylation of similar cannabinoid phenols provide a likely synthetic route. Its mechanism of action is centered on the modulation of CB1 and CB2 receptors, leading to the activation of canonical G-protein signaling pathways. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing essential information on the chemical and pharmacological properties of **Pirnabine**. Further research is warranted to fully elucidate its specific synthetic protocols and detailed signaling profile.



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